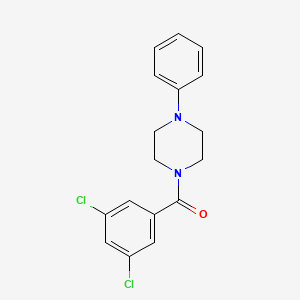
3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzothiophene derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been suggested that this compound may induce cell cycle arrest and apoptosis in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication by targeting viral enzymes such as protease and reverse transcriptase. The anti-inflammatory effects of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, with IC50 values ranging from 0.1 to 10 μM. This compound has also been shown to inhibit the replication of HIV and HCV with EC50 values in the low micromolar range. Additionally, it has been demonstrated to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent activity against cancer cells and viruses. This makes it a valuable tool for studying the mechanisms of cancer and viral replication. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide. One area of research could be to investigate the synergistic effects of this compound in combination with other anticancer or antiviral agents. Another direction could be to explore the potential of this compound as a therapeutic agent for inflammatory diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use. Finally, the development of new synthetic methods for this compound could also be an area of future research.
Synthesemethoden
The synthesis of 3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-6-fluorobenzothiophene with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antiviral activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, it has been demonstrated to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-chloro-6-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c1-6-4-10(17-19-6)16-13(18)12-11(14)8-3-2-7(15)5-9(8)20-12/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCFQQNYPFFSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)

![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)



![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)